3-Amino-6-cyanopyridine
Overview
Description
3-Amino-6-cyanopyridine is a heterocyclic organic compound with the molecular formula C6H5N3. It is a derivative of pyridine, featuring an amino group at the third position and a cyano group at the sixth position.
Mechanism of Action
Mode of Action
It’s known that pyridine derivatives can interact with their targets, such as topoisomerases, leading to inhibition of these enzymes . This inhibition disrupts the normal functioning of the DNA replication process, which can lead to cell death, particularly in rapidly dividing cells like cancer cells .
Biochemical Analysis
Biochemical Properties
3-Amino-6-cyanopyridine plays a significant role in biochemical reactions, particularly in the synthesis of other pyridine derivatives. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases, which are crucial for signal transduction . Additionally, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can result in the accumulation of specific proteins within the cell, thereby altering cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is important to carefully monitor the dosage to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also interact with cofactors, such as NADPH, which are essential for enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyanopyridine typically involves the reaction of 3,6-dichloropyridine with ammonia or an amine source. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with amino and cyano groups. Another method involves the cyclization of appropriate precursors, such as 3-aminopyridine and cyanogen bromide, under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in large-scale synthesis. These methods provide efficient and scalable routes to produce the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-cyanopyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 3-Nitro-6-cyanopyridine.
Reduction: 3-Amino-6-aminopyridine.
Substitution: 3-Halo-6-cyanopyridine.
Scientific Research Applications
3-Amino-6-cyanopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: The compound is utilized in the production of dyes, pigments, and advanced materials
Comparison with Similar Compounds
- 3-Amino-2-cyanopyridine
- 3-Amino-4-cyanopyridine
- 3-Amino-5-cyanopyridine
Comparison: 3-Amino-6-cyanopyridine is unique due to the specific positioning of the amino and cyano groups, which influences its reactivity and biological activityFor instance, the position of the cyano group can significantly affect the compound’s ability to interact with biological targets, making this compound particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
5-aminopyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOXWHQFTSCNQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397657 | |
Record name | 3-Amino-6-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55338-73-3 | |
Record name | 3-Amino-6-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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